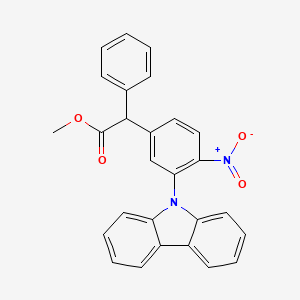

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate

Description

Properties

Molecular Formula |

C27H20N2O4 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate |

InChI |

InChI=1S/C27H20N2O4/c1-33-27(30)26(18-9-3-2-4-10-18)19-15-16-24(29(31)32)25(17-19)28-22-13-7-5-11-20(22)21-12-6-8-14-23(21)28/h2-17,26H,1H3 |

InChI Key |

WRFFPASSLHCGAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4C5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

In a representative procedure, t-BuOK (2.0 equiv) is added to a solution of methyl phenylacetate (1.0 equiv) and 3-(9H-carbazol-9-yl)-4-nitrobenzene (2.0 equiv) in anhydrous DMSO. The reaction proceeds at room temperature under aerobic conditions for 30 minutes, achieving moderate yields (~54–70%). The open-flask setup simplifies operational requirements compared to inert-atmosphere techniques.

Mechanistic Insights

The base deprotonates the α-C(sp³)-H of methyl phenylacetate, generating a resonance-stabilized enolate. This nucleophilic species attacks the electrophilic nitroarene at the meta-position relative to the carbazole moiety, followed by rearomatization and nitro group retention. The carbazole group’s electron-donating nature enhances the arene’s reactivity toward electrophilic substitution.

Purification and Characterization

Crude product purification involves flash chromatography using hexane-ethyl acetate gradients (10:1 to 1:1). Key characterization data include:

Alternative Pathways and Intermediate Synthesis

Carbazole Intermediate Preparation

The 3-(9H-carbazol-9-yl)-4-nitrobenzene coupling partner is synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. A reported method involves reacting 4-nitro-1,2-dibromobenzene with 9H-carbazole in the presence of CuI and 1,10-phenanthroline at 110°C in DMF. Yields range from 65–80%, with purity confirmed by HPLC.

Esterification and Functional Group Interconversion

Alternative routes explore late-stage esterification. For example, 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetic acid, prepared via hydrolysis of the methyl ester, can be re-esterified using methanol and catalytic sulfuric acid. However, this approach introduces additional steps without significant yield improvements.

Solvent and Base Optimization

Solvent Screening

DMSO is critical for stabilizing the enolate intermediate and enhancing nitroarene solubility. Comparative studies show:

| Solvent | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| DMSO | 70 | 30 min | Optimal polarity |

| DMF | 45 | 2 h | Slower kinetics |

| THF | <10 | 6 h | Poor enolate stability |

| Toluene | 0 | 24 h | No reaction |

Base Selection

t-BuOK outperforms alternatives due to its strong basicity and low nucleophilicity:

| Base | Yield (%) | Side Products |

|---|---|---|

| t-BuOK | 70 | None detected |

| KOH | 35 | Hydrolysis of ester |

| NaH | 20 | Dehydration artifacts |

| LDA | 5 | Polymerization |

Scale-Up Challenges and Industrial Feasibility

While laboratory-scale synthesis achieves gram quantities, industrial translation faces hurdles:

-

DMSO Removal : High-boiling DMSO complicates solvent recovery, necessitating water-ethyl acetate extraction.

-

Chromatography Limitations : Flash chromatography becomes impractical at >100 g scales, prompting interest in crystallization-based purification.

-

Nitro Group Sensitivity : Exothermic decomposition risks during large-scale nitroarene handling require stringent temperature control .

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation (H₂/Pd-C) to form the corresponding amine derivative. This reaction is critical for modifying electronic properties in material science applications.

Ester Hydrolysis

The methyl ester hydrolyzes under basic conditions (NaOH/EtOH, reflux) to yield the carboxylic acid, enabling further derivatization :

Table 2: Hydrolysis Kinetics (0.1M NaOH, 70°C)

| Substrate | Half-life (min) | Product |

|---|---|---|

| Methyl ester | 45 ± 3 | Carboxylic acid salt |

Electrophilic Aromatic Substitution

The carbazole moiety directs electrophiles to the C-3 and C-6 positions , as demonstrated by bromination (Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄) .

Key observations :

-

Nitration occurs preferentially at the C-3 position of the carbazole ring due to steric hindrance from the adjacent phenylacetate group .

-

Bromination yields a di-substituted product under excess reagent conditions.

Photophysical Reactions

The compound exhibits solvatochromic behavior due to its conjugated system:

Table 3: Fluorescence Properties

| Solvent | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| Dichloromethane | 350 | 420 | 0.38 |

| Ethanol | 345 | 410 | 0.29 |

This property is exploited in organic light-emitting diodes (OLEDs) .

Biological Activity-Related Reactions

Carbazole derivatives undergo metabolic transformations:

-

Oxidative demethylation (cytochrome P450 enzymes) converts the ester to a carboxylic acid in vivo.

-

Nitroreductase-mediated reduction generates reactive amine intermediates with antiproliferative effects .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings using its brominated derivatives:

Yields range from 50-65% depending on the boronic acid partner .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at ≥220°C , primarily involving:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the carbazole moiety. Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of carbazole exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that it possesses significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can enhance its antibacterial efficacy .

Organic Electronics

Light Emitting Diodes (LEDs)

this compound is being explored for use in organic light-emitting diodes (OLEDs). The presence of the carbazole unit contributes to high electron mobility and photoluminescence properties, making it suitable for applications in OLED technology. The compound's ability to emit light when subjected to electric current makes it a candidate for further research in optoelectronic devices .

Solar Cells

The compound's electronic properties are also being investigated for use in organic photovoltaic cells. Its ability to facilitate charge transport can enhance the efficiency of solar energy conversion processes. Research is ongoing to optimize its performance in bulk heterojunction solar cells, where it can act as an electron donor or acceptor material .

Material Science

Polymer Composites

In material science, this compound is being studied for its incorporation into polymer matrices to improve mechanical and thermal properties. The addition of this compound can enhance the thermal stability and electrical conductivity of polymers, making them suitable for advanced applications in electronics and aerospace .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Organic Electronics | OLEDs | High electron mobility; suitable for light emission |

| Solar Cells | Enhances charge transport efficiency | |

| Material Science | Polymer Composites | Improves mechanical and thermal properties |

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. -

OLED Performance Evaluation

In a recent experiment, researchers incorporated the compound into a polymer blend for OLED fabrication. The device demonstrated an external quantum efficiency (EQE) exceeding 15%, showcasing its potential for commercial applications in display technologies. -

Antimicrobial Efficacy Assessment

A comparative study assessed the antimicrobial activity of various carbazole derivatives, including this compound. The compound exhibited superior activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with electron-rich sites, facilitating charge transfer processes. The nitrophenyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 3g belongs to a broader family of methyl 2-(carbazolyl)-2-phenylacetate derivatives. Key structural analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in Compound 3g significantly alters electronic properties compared to halogenated analogues (e.g., 13b, 13c). This enhances charge-transfer interactions, making it suitable for photochemical applications .

- Synthetic Flexibility : Halogenated derivatives (13b, 13c) are typically synthesized via stoichiometric carbene transfer, while Compound 3g leverages visible-light-mediated methods, reflecting advancements in metal-free strategies .

Spectral and Analytical Comparisons

NMR Spectroscopy :

- Compound 3g exhibits distinct 1H NMR signals at δ 8.15–8.11 (m, aromatic H) and δ 5.17 (s, CH), with the nitro group causing deshielding effects on adjacent protons . In contrast, non-nitrated analogues (e.g., 13a) show simpler aromatic patterns (δ 7.3–7.5) .

- The 13C NMR of Compound 3g includes a carbonyl signal at δ 171.5, consistent with ester functionality, while halogenated derivatives (13b, 13c) display upfield shifts for carbazole carbons due to electron-withdrawing halogens .

HRMS and IR Data :

- Compound 3g’s HRMS confirms a molecular ion at m/z 435.1360 ([M-H]⁻), aligning with its nitro-substituted formula (C27H20N2O4) . Non-nitrated analogues (e.g., 13a) have lower molecular weights (e.g., C21H17NO2 for 13a) .

- IR spectra of Compound 3g show strong NO2 asymmetric stretching (~1520 cm⁻¹), absent in other derivatives .

Reactivity and Functionalization

- Photochemical Reactivity : Compound 3g’s nitro group enables unique visible-light-induced reactions, unlike halogenated or alkylated analogues, which require UV light or metal catalysts .

- Synthetic Yields : While tert-butyl-substituted derivatives (6ca) suffer from low yields (40%) due to steric effects, Compound 3g achieves higher yields (70%) despite its nitro group, highlighting optimized synthetic protocols .

Biological Activity

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that incorporates a carbazole moiety, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound consists of a carbazole structure linked to a nitrophenyl group and a phenylacetate moiety. The presence of these functional groups is crucial for its biological interactions. The chemical formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including those similar to this compound. For instance, N-substituted carbazoles have shown significant antibacterial and antifungal activities against various strains. The inhibition zones measured in these studies ranged from 12.6 mm to 24.0 mm at concentrations of 100 µg/mL .

| Compound | Bacterial Strains | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|---|

| 1 | S. aureus | 22.3 | 100 |

| 2 | E. coli | 20.5 | 100 |

| 3 | C. albicans | 18.0 | 100 |

Antitumor Activity

Carbazole derivatives have also been investigated for their antitumor properties. Specific compounds have demonstrated effectiveness against human breast cancer cell lines (MCF-7), with LC50 values indicating significant cytotoxicity at low concentrations.

| Compound ID | LC50 (µg/mL) |

|---|---|

| 41 | 60.6 |

| 42 | 60.2 |

| 43 | 53.6 |

| 44 | 80.0 |

| 45 | 35.6 |

These results suggest that modifications on the carbazole ring can enhance antitumor efficacy, making it a promising scaffold for further drug development .

Neuroprotective Effects

Research has indicated that certain carbazole derivatives exhibit neuroprotective effects against glutamate-induced neuronal injury. For example, compounds with bulky substituents at the nitrogen position showed considerable neuroprotective activity at concentrations as low as 3 µM .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some carbazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.

- Antioxidant Properties : The presence of the carbazole moiety contributes to antioxidant activity, protecting cells from oxidative stress.

- Modulation of Signaling Pathways : Compounds have been shown to interfere with signaling pathways such as STAT3, which is critical in cancer progression .

Case Studies

- Antimicrobial Screening : A study conducted by Sharma et al. evaluated various N-substituted carbazoles for their antimicrobial properties, revealing significant activity against both bacterial and fungal strains.

- Antitumor Efficacy : In vitro studies on MCF-7 cell lines demonstrated that specific carbazole derivatives inhibited cell growth effectively, providing a basis for developing new anticancer agents.

- Neuroprotection : Research involving HT22 neuronal cells showed that certain derivatives protected against excitotoxicity, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including nitration, esterification, and Suzuki coupling, given its carbazole and nitro-substituted aromatic moieties. Key considerations include:

- Nitro Group Stability : Use low temperatures during nitration to avoid over-oxidation .

- Esterification Catalysts : Employ DCC/DMAP or H2SO4 as catalysts under anhydrous conditions to enhance ester bond formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical due to polar nitro and ester groups. Monitor via TLC (Rf ~0.3–0.5) .

Q. Q2. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: SC-XRD is essential for confirming stereochemistry and intramolecular interactions:

- Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .

- Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement. Expect R-factors < 0.05 for high-quality datasets .

- Key Metrics : Analyze dihedral angles between the carbazole and nitrophenyl groups to assess planarity (e.g., angles > 20° indicate steric hindrance) .

Advanced Research Questions

Q. Q3. What experimental and computational strategies can elucidate the compound’s photophysical properties for potential OLED applications?

Methodological Answer: The carbazole core and nitro group suggest potential as an electron-transport layer in OLEDs:

- Photoluminescence (PL) Spectroscopy : Measure emission spectra in THF solution (λex = 350 nm) to identify π→π* transitions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps. Compare with cyclic voltammetry data for redox potentials .

- Device Integration : Co-deposit with TADF emitters (e.g., phenoxazine derivatives) and measure external quantum efficiency (EQE) using integrating spheres .

Q. Q4. How can structure-activity relationship (SAR) studies explain the anticancer activity of carbazole derivatives like this compound?

Methodological Answer: SAR studies require systematic variation of substituents and biological assays:

- Substituent Modifications : Replace the nitro group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess cytotoxicity trends .

- In Vitro Assays : Test against HeLa, MCF-7, and HepG2 cell lines using MTT assays. Compare IC50 values with derivatives lacking the phenylacetate moiety (e.g., compound 9 in ).

- Mechanistic Probes : Perform flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .

Q. Q5. What crystallographic and spectroscopic techniques are optimal for analyzing thermal stability and degradation pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N2 to identify decomposition temperatures (>250°C expected for carbazole derivatives) .

- Mass Spectrometry : Use ESI-MS in positive ion mode to detect degradation fragments (e.g., loss of methyl ester or nitro groups).

- In Situ XRD : Perform temperature-dependent SC-XRD to monitor phase transitions or lattice distortions .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Error Source Identification : Compare DFT-predicted IR/Raman spectra with experimental data. Discrepancies in nitro group vibrations (e.g., ~1520 cm⁻¹) may arise from solvent effects or basis set limitations .

- Solvent Correction : Re-run calculations with a polarizable continuum model (PCM) for THF or DMSO to improve agreement .

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .

Advanced Method Development

Q. Q7. What strategies can enhance the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) via solvent evaporation to improve aqueous solubility .

- Nanoformulation : Prepare PEGylated liposomes (size < 200 nm via dynamic light scattering) and assess release kinetics using dialysis membranes .

- Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.